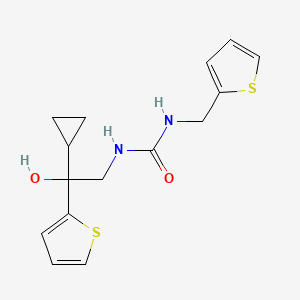

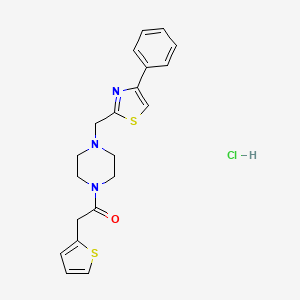

![molecular formula C11H10N4O4 B2667743 2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid CAS No. 1417635-95-0](/img/structure/B2667743.png)

2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid” is a complex organic molecule. It contains a benzoic acid group, which is a common moiety in various pharmaceuticals and is known for its antimicrobial properties . The compound also contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. Heterocyclic compounds, such as imidazole, are known for their broad range of chemical and biological properties and are often used in the development of new drugs .

Applications De Recherche Scientifique

Biosynthesis and Natural Products

- 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor for a large group of natural products, is closely related to the compound . Studies have explored the biosynthesis of AHBA-derived natural products, covering molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).

Synthetic Methods and Applications

- Research on the synthesis of related triazine derivatives, like 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which are a new class of pseudopeptidic [1,2,4]triazines, offers insights into synthetic methods and potential applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Electrochemical Studies

- The electro-oxidation of 3,4-dihydroxy benzoic acid in the presence of 6-methyl-1,2,4-triazine-3-thione-5-one, closely related to the compound , has been studied for the synthesis of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives in aqueous media. This research offers valuable insights into the electrochemical synthesis methods (Fotouhi, Nematollahi, & Heravi, 2007).

Pharmacological Activity

- A study on the regioselective synthesis of 1,2,3-triazole derivatives bearing a phthalazine moiety, which includes screening for antimicrobial, antifungal, and antioxidant activities, provides insights into the potential pharmacological applications of related compounds (Shyma, Kalluraya, Peethambar, & Vijesh, 2016).

Antimicrobial Activities

- The synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives provide an understanding of the potential use of similar compounds in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Corrosion Inhibition

- The use of benzothiazole derivatives as corrosion inhibitors for carbon steel, incorporating triazine structures, sheds light on the application of related compounds in materials science and engineering (Hu, Yan-bin, Ma, Zhu, Jun, Li, & Cao, 2016).

Propriétés

IUPAC Name |

2-hydroxy-5-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4/c1-5-9(17)13-11(15-14-5)12-6-2-3-8(16)7(4-6)10(18)19/h2-4,16H,1H3,(H,18,19)(H2,12,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNGTUYGFCQALT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)NC2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

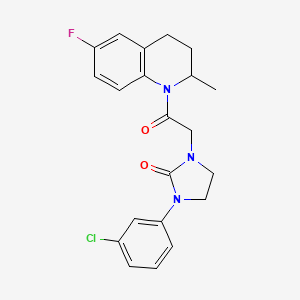

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2667669.png)

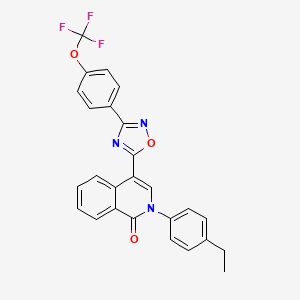

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloropropanamido)benzofuran-2-carboxamide](/img/structure/B2667673.png)

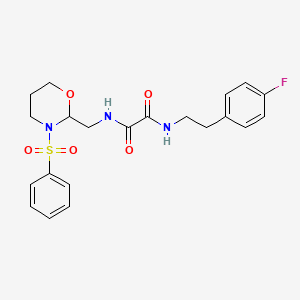

![N-(3-fluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2667678.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2667680.png)

![2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2667681.png)

![(5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione](/img/structure/B2667684.png)